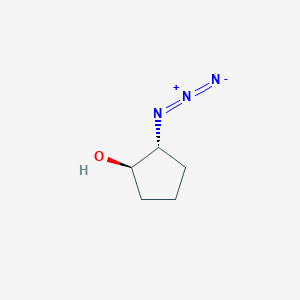

(1R,2R)-2-Azidocyclopentan-1-OL

Description

(1R,2R)-2-Azidocyclopentan-1-ol is a chiral cyclopentanol derivative featuring an azide (-N₃) substituent at the C2 position and a hydroxyl (-OH) group at the C1 position. The compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly in click chemistry applications due to the azide’s reactivity in copper-catalyzed cycloadditions.

Properties

CAS No. |

110716-79-5; 88807-02-7 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.147 |

IUPAC Name |

(1R,2R)-2-azidocyclopentan-1-ol |

InChI |

InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 |

InChI Key |

HUHPZGBAWPMUCZ-RFZPGFLSSA-N |

SMILES |

C1CC(C(C1)O)N=[N+]=[N-] |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopentanol Derivatives

- (1R,2R)-2-Aminocyclopentan-1-ol: Replacing the azide with an amine (-NH₂) group eliminates click chemistry utility but introduces nucleophilic reactivity for amide or imine formation. The amine analog is less thermally stable due to oxidative sensitivity .

- (1R,2R)-2-Hydroxycyclopentan-1-ol : Lacking the azide, this diol is less reactive in conjugation reactions but exhibits stronger hydrogen-bonding interactions, influencing solubility in polar solvents like water .

Azide-Containing Analogs

- However, steric hindrance in the cyclohexane scaffold may slow azide-alkyne cycloaddition kinetics compared to the cyclopentane derivative .

Stereoisomers

Key Differences:

- Reactivity : The (1R,2R) enantiomer is often favored in chiral catalysis due to predictable transition-state interactions .

- Solubility : Racemic mixtures may exhibit lower solubility in chiral solvents due to disrupted crystal lattice symmetry .

Functional Group Analogs

Research Findings

Click Chemistry Efficiency : this compound demonstrates >90% conversion in CuAAC reactions with terminal alkynes, outperforming bulkier analogs like 2-azidocyclohexan-1-ol (75% conversion under identical conditions) .

Thermal Stability : The azide decomposes at ~150°C , comparable to benzyl azide but less stable than aryl azides due to ring strain .

Biological Activity : Preliminary studies suggest the (1R,2R) enantiomer inhibits a bacterial enzyme (IC₅₀ = 12 µM), while the (1S,2S) form is inactive, highlighting stereochemical specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.